1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one involves several steps. One common synthetic route includes the reaction of 4-hydroxypropiophenone with 2-chloroethylpiperidine under basic conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated under reflux conditions to facilitate the reaction .
Chemical Reactions Analysis
1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, this compound is utilized in medicinal chemistry for the development of new therapeutic agents targeting various diseases .
In biology, it is used to investigate cellular processes and signaling pathways. In the industrial sector, this compound finds applications in the synthesis of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to changes in cellular functions and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one can be compared with similar compounds such as:
1-[4-(2-Piperidin-1-ylethoxy)phenyl]ethanone: This compound has a similar structure but with an ethanone group instead of a propanone group.
1-[4-(2-Piperidin-1-ylethoxy)phenyl]butan-1-one: This compound has a butanone group, making it slightly larger and potentially altering its chemical properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-16(18)14-6-8-15(9-7-14)19-13-12-17-10-4-3-5-11-17/h6-9H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYULMQUYQWMIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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